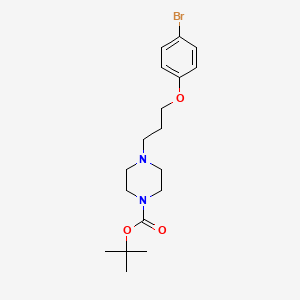

Tert-butyl 4-(3-(4-bromophenoxy)propyl)piperazine-1-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate involved a mixture of N-Bocpiperzine and triethyl amine placed in acetonitrile and stirred for 4 hours. The mixture was then cooled to 0 °C, and ethylbromoacetate was added dropwise over a period of 15 minutes .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction studies. For instance, the molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives substituted at the 3-position and in the allylic fragment reacted with L-selectride in anhydrous tetrahydrofuran to give tert-butyl (3 R,4 S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .Applications De Recherche Scientifique

Synthetic and Environmental Applications

Tert-butyl 4-(3-(4-bromophenoxy)propyl)piperazine-1-carboxylate is a compound that can be found in discussions related to synthetic routes for pharmaceuticals, as well as its relevance in environmental contexts. The synthesis of such compounds often involves complex chemical reactions aimed at creating molecules with specific properties or activities. For example, the synthetic pathways for drugs like vandetanib involve steps that may include similar compounds for intermediate stages, highlighting their role in developing pharmaceuticals with higher yields and commercial value (Mi, 2015). Moreover, the environmental occurrence and fate of related synthetic phenolic antioxidants (SPAs) have been extensively studied, emphasizing the need for future research to develop SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Therapeutic and Pharmacological Insights

Piperazine derivatives, including those related to tert-butyl 4-(3-(4-bromophenoxy)propyl)piperazine-1-carboxylate, are of significant interest in medicinal chemistry due to their wide range of therapeutic applications. These applications include, but are not limited to, antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory uses. The modification of the substitution pattern on the piperazine nucleus can lead to a recognizable difference in the medicinal potential of the resultant molecules, underscoring the importance of structural modifications in drug design (Rathi et al., 2016).

Environmental Impacts and Ecotoxicity

The degradation products of compounds similar to tert-butyl 4-(3-(4-bromophenoxy)propyl)piperazine-1-carboxylate, such as 4-tert-octylphenol, have been analyzed for their environmental water pollution, endocrine interference, and ecotoxicity. These studies suggest that while some degradation products may be more toxic than the parent compounds, newer removal techniques and further research into their effects are necessary for understanding and mitigating their environmental impact (Olaniyan et al., 2020).

Safety And Hazards

Tert-butyl 4-(3-(4-bromophenoxy)propyl)piperazine-1-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

Propriétés

IUPAC Name |

tert-butyl 4-[3-(4-bromophenoxy)propyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BrN2O3/c1-18(2,3)24-17(22)21-12-10-20(11-13-21)9-4-14-23-16-7-5-15(19)6-8-16/h5-8H,4,9-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRQJYUBWWCZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(3-(4-bromophenoxy)propyl)piperazine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1407762.png)